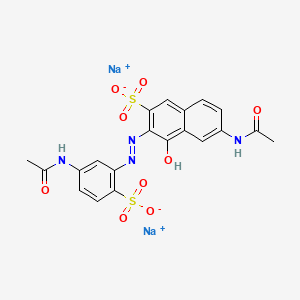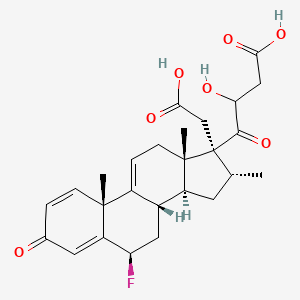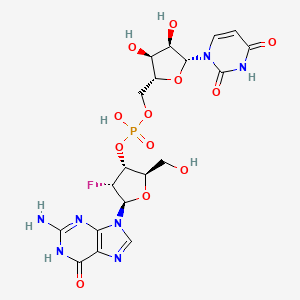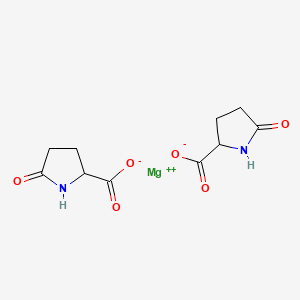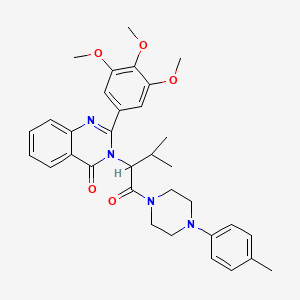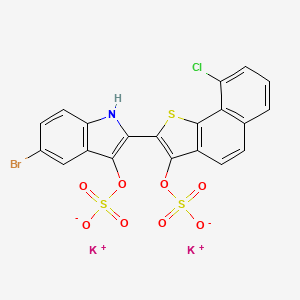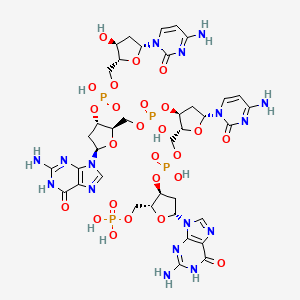
Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro group, an ethoxy group, and a morpholinyl group. The trifluoromethylphenyl moiety adds to its unique chemical structure, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and ethoxy groups through substitution reactions. The morpholinyl group is then attached via a nucleophilic substitution reaction, and the trifluoromethylphenyl moiety is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding hydrocarbon.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the benzamide core and the morpholinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dechlorinated hydrocarbons.
Substitution: Formation of substituted benzamides and morpholinyl derivatives.
Applications De Recherche Scientifique
Benzamide, 4-amino-5-chloro-2-ethoxy-N-((4-((3-(trifluoromethyl)phenyl)methyl)-2-morpholinyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and ethoxy groups allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethylphenyl moiety enhances its lipophilicity, facilitating its passage through cell membranes. The morpholinyl group contributes to its stability and bioavailability.
Comparaison Avec Des Composés Similaires
- Benzamide derivatives with different substituents.
- Compounds with similar functional groups, such as chloro, amino, and ethoxy groups.
Uniqueness:
- The combination of the trifluoromethylphenyl moiety and the morpholinyl group sets this compound apart from other benzamide derivatives.
- Its unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
112886-49-4 |
|---|---|
Formule moléculaire |
C22H25ClF3N3O3 |
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
4-amino-5-chloro-2-ethoxy-N-[[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H25ClF3N3O3/c1-2-31-20-10-19(27)18(23)9-17(20)21(30)28-11-16-13-29(6-7-32-16)12-14-4-3-5-15(8-14)22(24,25)26/h3-5,8-10,16H,2,6-7,11-13,27H2,1H3,(H,28,30) |
Clé InChI |
URGSZWOCNPFPSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC(=CC=C3)C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


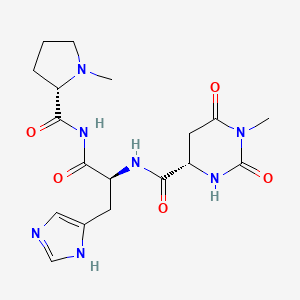
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
